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Cat. No.: B1671804 Get Quote

Introduction

Impromidine (SK&F 92676) is a potent and highly selective histamine H₂ receptor agonist that

has played a pivotal role in the characterization of the H₂ receptor and the understanding of its

physiological functions.[1] Developed by Smith, Kline & French (SK&F) laboratories, its

discovery was a significant milestone in the field of pharmacology, providing a powerful

chemical tool to investigate the mechanisms of gastric acid secretion and other H₂ receptor-

mediated processes. This technical guide provides an in-depth overview of the discovery,

synthesis, and pharmacological profile of Impromidine, tailored for researchers, scientists, and

drug development professionals.

Discovery and Rationale
The development of Impromidine was rooted in the structure-activity relationship (SAR)

studies of histamine and its analogues.[2] The primary goal was to create a molecule with high

affinity and agonist activity specifically at the H₂ receptor, while minimizing or eliminating

activity at the H₁ receptor. The structure of Impromidine is unique, featuring a guanidine core

with two distinct imidazole-containing side chains. This design was a departure from earlier H₂

agonists and was based on the hypothesis that one side chain could be optimized for receptor

affinity while the other could be tailored for efficacy (agonist activity).[2]

The key structural features of Impromidine, N-[3-(1H-imidazol-4-yl)propyl]-N'-[2-[[(5-methyl-

1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, are a protonated amidine group linked by a three-

carbon chain to a tautomeric imidazole ring, which is considered essential for its agonist
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activity. The second, more complex side chain containing a 5-methylimidazole moiety is

thought to primarily contribute to the high binding affinity for the H₂ receptor.[2]

Synthesis of Impromidine (SK&F 92676)
The synthesis of Impromidine involves a multi-step process, building upon the two key

imidazole-containing side chains and linking them via a guanidine or a precursor functional

group. While the precise, proprietary industrial synthesis may vary, the general synthetic

strategy can be inferred from the scientific literature, particularly from the work of Durant and

colleagues who were instrumental in its development. The following represents a plausible

synthetic route based on published methodologies for Impromidine and its analogues.

Experimental Protocol: Synthesis of Impromidine

Materials:

4-(3-Aminopropyl)imidazole

5-Methyl-4-(chloromethyl)imidazole hydrochloride

2-Mercaptoethanol

Cyanamide

Various solvents (e.g., ethanol, dimethylformamide)

Bases (e.g., sodium ethoxide, triethylamine)

Acids for salt formation (e.g., hydrochloric acid)

Procedure:

Synthesis of the Thioether Side Chain:

React 5-methyl-4-(chloromethyl)imidazole hydrochloride with 2-mercaptoethanol in the

presence of a base (e.g., sodium ethoxide in ethanol) to form 2-[[(5-methyl-1H-imidazol-4-

yl)methyl]thio]ethanol.
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The resulting alcohol is then converted to the corresponding amine, 2-[[(5-methyl-1H-

imidazol-4-yl)methyl]thio]ethylamine, through a suitable chemical transformation, such as

a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to an

alkyl halide followed by reaction with ammonia or a protected form of ammonia.

Guanidine Formation:

The synthesis of the guanidine core can be achieved through several methods. A common

approach involves the reaction of a primary amine with a cyanamide derivative or a

thiourea.

In one possible route, 4-(3-aminopropyl)imidazole is reacted with a suitable activating

agent to form an isothiourea or a similar reactive intermediate.

This intermediate is then reacted with the previously synthesized 2-[[(5-methyl-1H-

imidazol-4-yl)methyl]thio]ethylamine to form the final guanidine structure of Impromidine.

Alternative Guanidine Formation:

An alternative strategy involves the stepwise construction of the guanidine. For instance,

one of the amine side chains can be reacted with a reagent like

diphenylcyanocarbonimidate to form a reactive intermediate.

This intermediate is then reacted with the second amine side chain to yield the final

product.

Purification and Salt Formation:

The crude Impromidine is purified using standard techniques such as column

chromatography and recrystallization.

For pharmaceutical use and improved stability, the free base is typically converted to a

salt, such as the trihydrochloride salt, by treatment with hydrochloric acid.

Pharmacological Profile
Impromidine is characterized as a potent and selective histamine H₂ receptor agonist. It

exhibits significantly higher potency than histamine in stimulating gastric acid secretion and
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other H₂ receptor-mediated responses.[3] However, in some experimental systems, it acts as a

partial agonist, eliciting a submaximal response compared to histamine.

Quantitative Pharmacological Data

Parameter Species/Tissue Value Reference

EC₅₀ (Gastric Acid

Secretion)
Dog (in vivo) 3.8 nmol/kg/hr

Relative Potency to

Histamine (Gastric

Acid Secretion)

Dog (in vivo) ~38 times

EC₅₀ (Heart Rate

Increase)
Dog (in vivo) 5.6 nmol/kg/hr

pA₂ (Cimetidine

antagonism of

Impromidine-induced

acid secretion)

Dog (in vivo) 5.99

Kₑ (Inhibition of [³H]-

tiotidine binding)

Guinea pig cerebral

cortex
1.8 µM

Agonist Activity

(Guinea pig atrium)
Guinea pig Potent H₂ agonist

Agonist Type (Human

ventricular

myocardium)

Human Partial Agonist

Experimental Protocols: Pharmacological Assays

1. In Vivo Gastric Acid Secretion Assay (Canine Model)

Animal Model: Conscious dogs equipped with a gastric fistula.

Procedure:
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After a fasting period, basal gastric juice is collected to establish a baseline.

Impromidine is administered intravenously as a continuous infusion at increasing step-

doses (e.g., 0.46 to 46 nmol/kg/hr).

Gastric juice is collected in 15-minute intervals.

The volume of gastric juice is measured, and the acid concentration is determined by

titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

Acid output is calculated as the product of the volume and the acid concentration.

For antagonism studies, an H₂ antagonist like cimetidine is co-infused, and the dose-

response curve to Impromidine is re-determined.

2. Isolated Guinea Pig Atrium Assay

Tissue Preparation: The right atrium from a guinea pig is dissected and mounted in an organ

bath containing oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

Procedure:

The spontaneous beating rate of the atrium is recorded.

After an equilibration period, cumulative concentrations of Impromidine are added to the

organ bath.

The increase in the atrial beating rate (chronotropic effect) is measured as the response.

A dose-response curve is constructed to determine the EC₅₀ value.

To confirm H₂ receptor mediation, the experiment can be repeated in the presence of a

selective H₂ antagonist (e.g., cimetidine) and a selective H₁ antagonist (e.g., mepyramine).

Signaling Pathways and Experimental Workflows
Histamine H₂ Receptor Signaling Pathway
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Impromidine, as a histamine H₂ receptor agonist, activates the Gs alpha subunit of the G-

protein coupled H₂ receptor. This initiates a signaling cascade involving adenylyl cyclase and

cyclic AMP (cAMP).
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Impromidine Histamine H₂ Receptor Binds to Gs Protein
(α, β, γ subunits)
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Fasted Dog with
Gastric Fistula

Collect Basal
Gastric Juice (Baseline)

Administer Impromidine
(IV Infusion, Step-Doses)

Collect Gastric Juice
(15 min intervals)

Measure Volume Titrate for Acid
Concentration

Calculate Acid Output

Generate Dose-Response Curve

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1671804?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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